2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide
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Overview
Description
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine (Et3N) and solvents like ethanol (EtOH) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit protein kinases by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A closely related compound with similar structural features.
2,3-Cyclopentenopyridine: Another related compound that can undergo similar chemical reactions.
Uniqueness
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-Oxide is unique due to the presence of the bromine atom and the oxide functional group, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
2-bromo-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium |
InChI |
InChI=1S/C8H8BrNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2 |
InChI Key |
VXRLYJRMCPOHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)[N+](=C(C=C2)Br)[O-] |
Origin of Product |
United States |
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